4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide
Description
Properties
CAS No. |
422287-20-5 |
|---|---|
Molecular Formula |
C29H29BrFN5O2S |
Molecular Weight |
610.55 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C29H29BrFN5O2S/c30-22-10-11-25-23(18-22)28(38)36(29(39)33-25)19-20-6-8-21(9-7-20)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-11,18H,3,12-17,19H2,(H,32,37)(H,33,39) |
InChI Key |
CMAVQFJJHBXACI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)C5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.
Structural Characteristics
This compound features a complex structure that includes:
- A quinazoline core with a thioxo group.
- A benzamide moiety that enhances its pharmacological properties.
- A piperazine derivative , which contributes to its interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 426.37 g/mol. The presence of bromine and sulfur atoms is significant, as they often influence the compound's reactivity and biological interactions.
The primary mechanism of action for this compound is its inhibition of Polo-like kinase 1 (Plk1) , a critical regulator in cell division and mitosis. Studies have demonstrated that this compound exhibits significant anti-proliferative effects on cancer cell lines characterized by Plk1 overexpression. Specifically, it has been shown to induce cell cycle arrest and apoptosis in various cancer models.
Anti-Cancer Properties
Research indicates that the compound possesses potent anti-cancer activity:
- In vitro studies have revealed that it can inhibit the growth of multiple cancer cell lines, including breast and colon cancer cells.
- The inhibition of Plk1 leads to the activation of apoptotic pathways, involving upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties:
- It has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Preliminary findings suggest it may serve as a dual inhibitor for COX-I and COX-II, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
Several studies have explored the biological activity of quinazoline derivatives similar to this compound:
Synthesis and Characterization
The synthesis typically involves several key steps:
- Starting Materials : Isatoic anhydride or anthranilic acid as precursors.
- Cyclization Reactions : Introduce the thioxo group and other substituents.
- Characterization Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm purity and structure.
Scientific Research Applications
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are extensive:
Anticancer Research
- Plk1 Inhibition : The compound's ability to inhibit Plk1 suggests its utility in developing novel anticancer therapies. Studies indicate that it exhibits significant anti-proliferative effects on various cancer cell lines, particularly those exhibiting Plk1 overexpression.
- Case Studies : Research has shown that derivatives of quinazoline compounds often demonstrate promising results against various cancer types, supporting the potential efficacy of this specific compound in clinical settings .
Antimicrobial Activity
Anti-inflammatory Properties
- Some quinazoline derivatives exhibit anti-inflammatory effects, which could be relevant for therapeutic applications in treating inflammatory diseases. Although direct studies on this compound's anti-inflammatory properties are sparse, the broader class shows promise .
Analytical Techniques
To confirm the structural integrity and properties of this compound, analytical methods such as mass spectrometry and infrared spectroscopy are employed. These techniques help elucidate the molecular structure and ensure purity during synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with related quinazoline and benzamide derivatives.
Table 1: Structural Comparison of Quinazoline Derivatives
Key Observations
Quinazoline Core Modifications :
- The target compound’s 2-thioxo group contrasts with the 2,4-dioxo groups in ’s analog, which may reduce oxidative stability but enhance thiol-mediated binding .
- The 6-bromo substitution is conserved in several analogs (e.g., Compound 16 in ), suggesting its role in steric or electronic modulation of target interactions .
’s methoxybenzyl substituent and butanamide linker may favor passive diffusion through membranes due to increased hydrophobicity .
Piperazine Moieties :
- Piperazine derivatives (e.g., ) often enhance pharmacokinetic profiles. The target compound’s 2-fluorophenyl-piperazine may offer improved selectivity compared to unsubstituted piperazines .
Hypothetical Structure-Activity Relationships (SAR)
- Thioxo vs. Oxo: The thione group in the target compound could enhance covalent or non-covalent interactions with cysteine-rich targets (e.g., kinases) compared to oxygen analogs .
- Fluorophenyl-Piperazine : The 2-fluorine atom may reduce metabolic degradation of the piperazine ring, extending half-life .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can its purity be ensured during synthesis?
- Methodological Answer : The compound's synthesis involves multi-step reactions, including the formation of the quinazolinone core, introduction of the thioxo group, and coupling with the fluorophenyl-piperazine-propyl-benzamide moiety. A domino synthesis approach, similar to I2/TBHP-mediated methods for related quinazolinones, can streamline the process by combining oxidation and cyclization steps . For purity control, use techniques like column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor intermediates via TLC and confirm final purity (>95%) via HPLC with UV detection at 254 nm. Reaction optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to key groups: the quinazolinone carbonyl (δ ~160-170 ppm in <sup>13</sup>C), thioxo (δ ~120-130 ppm), and fluorophenyl aromatic protons (δ ~7.0-7.5 ppm in <sup>1</sup>H) .
- HRMS : Verify the molecular ion ([M+H]<sup>+</sup>) with <1 ppm mass error. For example, a calculated m/z of 606.0952 (C29H24BrFN5O2S) should match experimental HRMS .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup>, C=S at ~1250 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?
- Methodological Answer : Focus on modifying three regions:
- Quinazolinone core : Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 6 to enhance electrophilicity .
- Piperazine substituent : Replace 2-fluorophenyl with bulkier aryl groups (e.g., 4-chlorophenyl) to assess steric effects on receptor binding .
- Benzamide linker : Vary the methylene spacer length (e.g., propyl vs. pentyl) to optimize flexibility .
Use parallel synthesis with automated liquid handlers to generate analogs. Evaluate biological activity via enzyme inhibition assays (e.g., IC50 determination) and compare with computational docking scores .
Q. How should researchers address contradictions in biological activity data across assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target selectivity.
- Validate target engagement : Use biophysical methods like SPR (surface plasmon resonance) to measure direct binding affinity .
- Control for off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific interactions .
- Replicate assays : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity trends. For example, if cytotoxicity varies between MTT and ATP-based assays, check compound interference with detection reagents .
Q. What computational strategies predict this compound’s binding mode to its target?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into the target’s active site (e.g., kinase ATP-binding pocket). Prioritize poses with hydrogen bonds to hinge regions (e.g., backbone NH of Glu91 in PKCθ) and π-π stacking with fluorophenyl .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints over time .
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding free energy (ΔGbind). Compare with experimental IC50 values to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
